1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Description
1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research due to their unique chemical properties.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S2/c1-15-3-5-17(6-4-15)28(25,26)21-13-11-19(12-14-21)18(22)16-7-9-20(10-8-16)27(2,23)24/h3-6,16H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPJKZFBRAQZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and piperazine rings, followed by the introduction of the methanesulfonyl and methylbenzenesulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or piperidine/piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Sulfonyl piperazines are often investigated for their activity as enzyme inhibitors, receptor antagonists, or other pharmacological effects.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE include other sulfonyl piperazines and piperidines, such as:
- 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE
- 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which can impart distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
